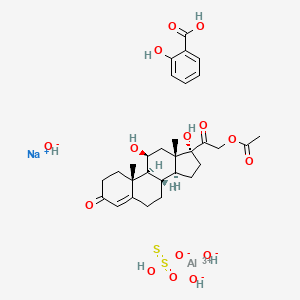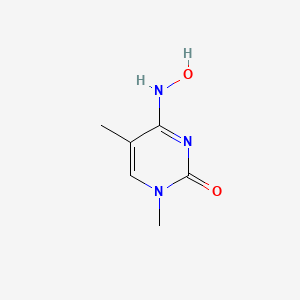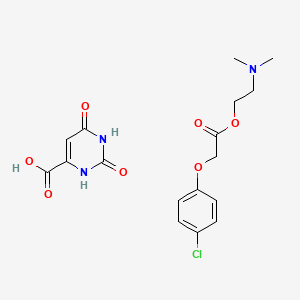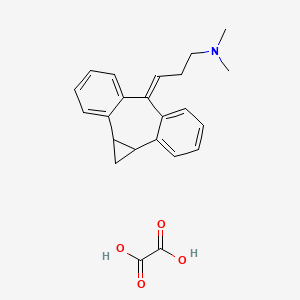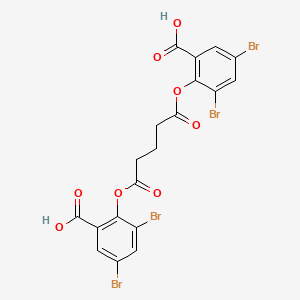
Bis(3,5-dibromosalicyl)glutarate
Overview
Description
Bis(3,5-dibromosalicyl)glutarate is a chemical compound known for its unique structure and properties It is a derivative of salicylic acid, where the salicylic acid moieties are substituted with bromine atoms at the 3 and 5 positions and linked through a glutarate bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dibromosalicyl)glutarate typically involves the esterification of 3,5-dibromosalicylic acid with glutaric acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the bromine-substituted positions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Bis(3,5-dibromosalicyl)glutarate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Bis(3,5-dibromosalicyl)glutarate involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and proteins, leading to the modulation of their activity. The bromine atoms and the ester linkage play crucial roles in its reactivity and binding affinity. The compound can also act as a cross-linking agent, forming covalent bonds with target molecules and altering their structure and function.
Comparison with Similar Compounds
- Bis(3,5-dibromosalicyl)fumarate
- Bis(3,5-dibromosalicyl)adipate
Comparison:
- Bis(3,5-dibromosalicyl)fumarate: Similar to Bis(3,5-dibromosalicyl)glutarate, this compound also contains bromine-substituted salicylic acid moieties but is linked through a fumarate bridge. It is known for its use in hemoglobin modification and potential therapeutic applications.
- Bis(3,5-dibromosalicyl)adipate: This compound has an adipate bridge instead of a glutarate bridge. It shares similar chemical properties but may exhibit different reactivity and biological activities due to the difference in the linker.
Uniqueness: this compound is unique due to its specific glutarate linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
3,5-dibromo-2-[5-(2,4-dibromo-6-carboxyphenoxy)-5-oxopentanoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O8/c20-8-4-10(18(26)27)16(12(22)6-8)30-14(24)2-1-3-15(25)31-17-11(19(28)29)5-9(21)7-13(17)23/h4-7H,1-3H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKPASURHIWGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226747 | |
| Record name | Bis(3,5-dibromosalicyl)glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75848-75-8 | |
| Record name | Bis(3,5-dibromosalicyl)glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075848758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,5-dibromosalicyl)glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-](/img/structure/B1200982.png)
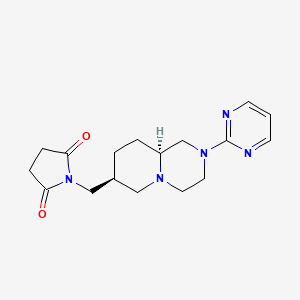
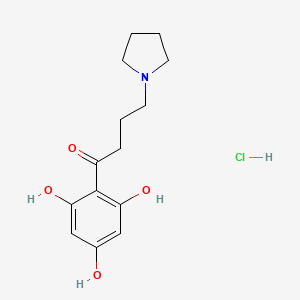

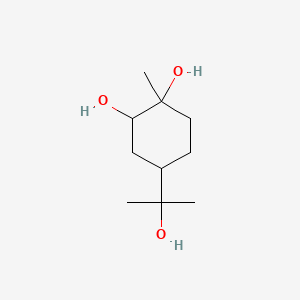
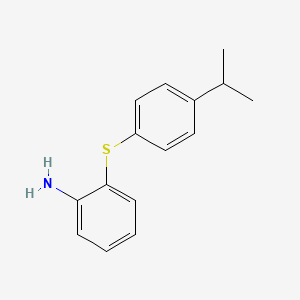
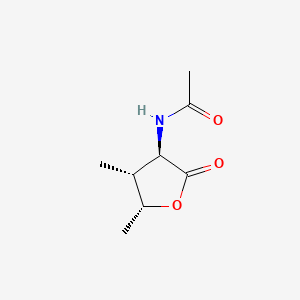
![[[(2S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2,5-dihydrofuran-3-yl]amino]-[bis(2-chloroethyl)amino]phosphinic acid](/img/structure/B1200996.png)
